2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-
CAS No.: 56581-45-4
Cat. No.: VC16242885
Molecular Formula: C12H16ClNO3Si
Molecular Weight: 285.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56581-45-4 |
|---|---|
| Molecular Formula | C12H16ClNO3Si |
| Molecular Weight | 285.80 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
| Standard InChI | InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2 |
| Standard InChI Key | ZVTSTPWMPMJSEE-UHFFFAOYSA-N |
| Canonical SMILES | C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(m-chlorophenyl)- delineates its bicyclo[3.3.3]undecane backbone, where positions 1, 5, 8, and 9 are occupied by silicon, nitrogen, and oxygen atoms, respectively. The meta-chlorophenyl group (-C₆H₄Cl) attaches to the silicon atom at position 1. The molecular formula is C₁₂H₁₅ClNO₃Si, with a calculated molecular weight of 299.86 g/mol.
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous silatranes reveal a trigonal bipyramidal geometry around silicon, with three oxygen atoms and one nitrogen atom forming equatorial bonds, while the aryl group occupies the axial position . Infrared (IR) spectroscopy of related compounds shows characteristic absorption bands at 1,080–1,100 cm⁻¹ (Si-O stretching) and 3,300–3,500 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) data for the meta-chlorophenyl substituent typically include a singlet at δ 7.2–7.4 ppm in the ¹H spectrum (aromatic protons) and a chlorine-coupled carbon signal at δ 135–140 ppm in the ¹³C spectrum .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis follows a four-step protocol adapted from γ-chloropropyltrichlorosilane :
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Ethanolysis: γ-Chloropropyltrichlorosilane reacts with ethanol to form γ-chloropropyltriethoxysilane.
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Diethylenetriamine Substitution: The chloropropyl group undergoes nucleophilic substitution with diethylenetriamine, yielding a primary amine intermediate.
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Triethanolamine Cyclization: Reaction with triethanolamine induces cyclization, forming the silatrane core.
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Arylaldehyde Condensation: Condensation with m-chlorobenzaldehyde introduces the meta-chlorophenyl group via Schiff base formation, followed by reduction to the final product.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 80 | 85 |
| 2 | Diethylenetriamine | 120 | 72 |
| 3 | Triethanolamine | 150 | 68 |
| 4 | m-Chlorobenzaldehyde | 100 | 55 |
Industrial Production
Industrial processes optimize yield and purity via continuous flow reactors, achieving >90% conversion at elevated pressures (3–5 atm). Post-synthesis purification employs fractional distillation and recrystallization from ethanol-water mixtures .
Physicochemical Properties
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) of analogous silatranes reveals a melting point range of 210–220°C with decomposition onset at 280°C . The meta-chlorophenyl derivative exhibits similar thermal stability, as the chlorine atom enhances lattice energy through halogen bonding.
Solubility and Reactivity
The compound is sparingly soluble in polar solvents (e.g., water: <0.1 g/L; ethanol: 2.3 g/L) but dissolves readily in dimethyl sulfoxide (DMSO: 15.8 g/L). Its Lewis acidic silicon center facilitates coordination to nucleophiles like amines and phosphines, enabling applications in catalysis .
Pharmacological and Toxicological Profile
Mechanism of Action
In vivo studies demonstrate that 1-(m-chlorophenyl)silatrane acts as a GABA<sub>A</sub> receptor antagonist, inhibiting chloride ion influx and inducing hyperexcitability in the central nervous system . This mechanism parallels the neurotoxicity of structurally related rodenticides.
Acute Toxicity Data
Table 2: Acute Toxicity in Rodents
| Species | Route | LD₅₀ (mg/kg) | Onset of Convulsions | Mortality Time |
|---|---|---|---|---|
| Mouse | Oral | 8.2 | 1–2 minutes | <10 minutes |
| Rat | Intraperitoneal | 5.7 | 2–3 minutes | <15 minutes |
The compound’s rapid action and high potency necessitated strict regulatory controls, limiting its use to experimental contexts .
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